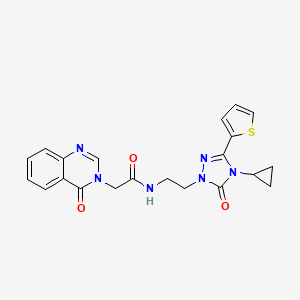

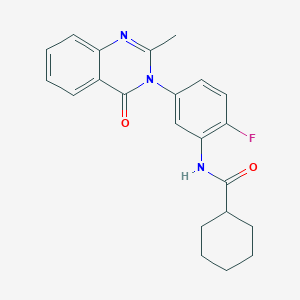

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide, also known as FM19G11, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in regulating cell proliferation, differentiation, and survival, and its dysregulation has been implicated in the development of various diseases, including cancer, osteoporosis, and Alzheimer's disease. FM19G11 has been shown to have potential therapeutic applications in these and other diseases, making it an attractive target for scientific research.

Applications De Recherche Scientifique

Antimicrobial Applications

- Potent Antibacterial Activities : Fluoroquinolones, including compounds related to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide, have shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003). They are significantly more potent than some existing antibacterial agents.

- Synthesis of Novel Antimicrobial Agents : A study synthesized and evaluated fluoroquinolone-based thiazolidinones for their antimicrobial properties, indicative of the broader potential of fluoroquinolones in creating new antimicrobial agents (Patel & Patel, 2010).

Antitumor Applications

- Potential in Cancer Therapy : Some quinazolinone derivatives, closely related to the compound , have been investigated for their antitumor properties. These derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis (Sonego et al., 2019).

- EGFR Tyrosine Kinase Inhibitors : Quinazolinone-based derivatives have been studied as potent dual inhibitors of VEGFR-2 and EGFR tyrosine kinases, demonstrating their potential as anti-cancer agents (Riadi et al., 2021).

Other Applications

- Synthesis of Diverse Compounds : The compound is involved in the synthesis of various heterocyclic compounds, reflecting its utility in medicinal chemistry (Trost et al., 2004).

Propriétés

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-14-24-19-10-6-5-9-17(19)22(28)26(14)16-11-12-18(23)20(13-16)25-21(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIQNRRFDDPVCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate](/img/structure/B2370444.png)